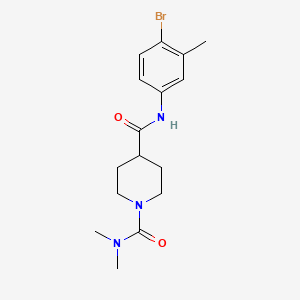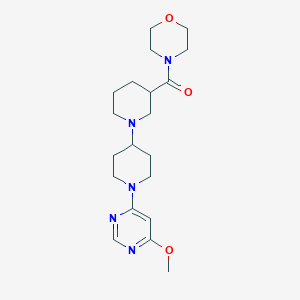![molecular formula C21H27N3O2 B5324926 N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-hydroxy-2-methylbenzamide](/img/structure/B5324926.png)
N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-hydroxy-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-hydroxy-2-methylbenzamide, also known as CMPD101, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a selective antagonist of the P2X7 receptor, a ligand-gated ion channel that is involved in various physiological and pathological processes.
科学的研究の応用
N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-hydroxy-2-methylbenzamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its role in the regulation of the P2X7 receptor. This receptor is involved in various physiological and pathological processes, including inflammation, pain, and cancer. This compound has been shown to inhibit the activation of the P2X7 receptor, thereby reducing inflammation and pain. Additionally, it has been shown to have anticancer properties by inducing apoptosis in cancer cells.
作用機序
The mechanism of action of N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-hydroxy-2-methylbenzamide involves its interaction with the P2X7 receptor. This receptor is a ligand-gated ion channel that is activated by the binding of extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. This compound acts as a selective antagonist of the P2X7 receptor, inhibiting its activation and reducing the influx of calcium ions and the release of cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can reduce the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, and inhibit the formation of inflammasomes. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have demonstrated that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
実験室実験の利点と制限
One of the major advantages of N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-hydroxy-2-methylbenzamide is its selectivity for the P2X7 receptor. This allows for the specific inhibition of this receptor without affecting other ion channels or receptors. Additionally, it has been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-hydroxy-2-methylbenzamide. One area of interest is its potential applications in the treatment of cancer. Further studies are needed to determine the efficacy and safety of this compound in various types of cancer. Additionally, there is a need for the development of more soluble analogs of this compound that can be used in aqueous solutions. Finally, there is a need for the development of more selective antagonists of the P2X7 receptor that can be used to study its role in various physiological and pathological processes.
Conclusion
In conclusion, this compound is a small molecule that has potential applications in scientific research. Its selective inhibition of the P2X7 receptor makes it a promising candidate for the treatment of various inflammatory and pain-related conditions, as well as cancer. However, further research is needed to fully understand its mechanism of action and to develop more soluble analogs.
合成法
N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-hydroxy-2-methylbenzamide is synthesized using a multistep process that involves the coupling of various chemical intermediates. The first step involves the synthesis of 3-hydroxy-2-methylbenzoic acid, which is then converted to its corresponding acid chloride. This acid chloride is then reacted with 2-(cyclohexyl(methyl)amino)pyridine-3-carboxylic acid to form the desired amide product. The final product is obtained after purification using column chromatography.
特性
IUPAC Name |
N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-3-hydroxy-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-15-18(11-6-12-19(15)25)21(26)23-14-16-8-7-13-22-20(16)24(2)17-9-4-3-5-10-17/h6-8,11-13,17,25H,3-5,9-10,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBKNGRZEJCCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)NCC2=C(N=CC=C2)N(C)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-ethoxyphenyl)-5-methyl-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5324849.png)
![1-(2,3-dimethoxybenzyl)-3-hydroxy-3-{[(3-methylbenzyl)amino]methyl}piperidin-2-one](/img/structure/B5324855.png)
![1-(cyclopropylmethyl)-2-isopropyl-4-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5324865.png)



![(1R,2R,6S,7S)-4-[(3R)-1,2,3,4-tetrahydro-3-isoquinolinylcarbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5324890.png)
![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5324892.png)
![4-{1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5324899.png)
![1'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5324905.png)
![N'-[1-(4-bromophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5324910.png)

![N-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B5324941.png)
![methyl 3-({3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}methyl)benzoate](/img/structure/B5324944.png)